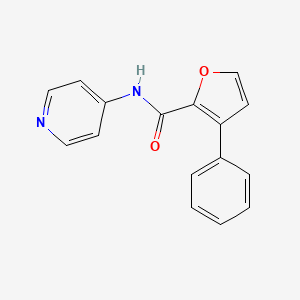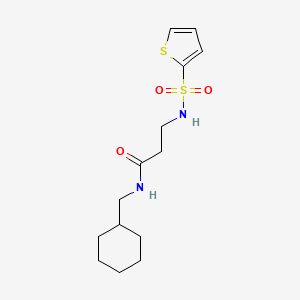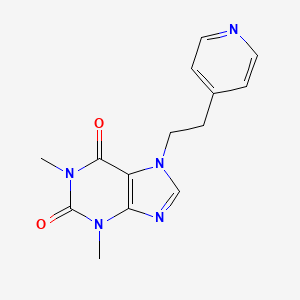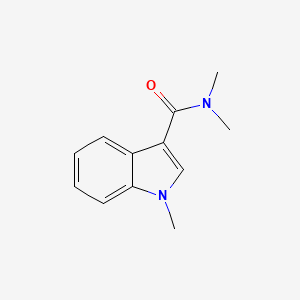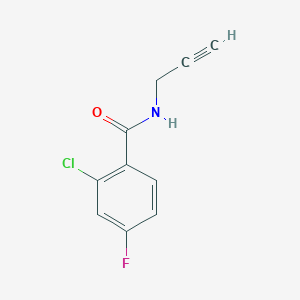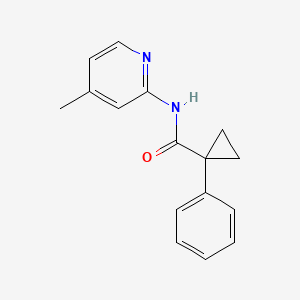
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide, also known as NPC-06, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It is a cyclopropane-based compound that has been synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF) and inhibit the activation of microglia. In cancer research, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been found to inhibit the activation of the PI3K/Akt/mTOR pathway and induce the expression of pro-apoptotic proteins. In infectious diseases, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to inhibit viral replication by targeting the viral polymerase.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects in different research fields. In neuroscience, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been found to enhance synaptic plasticity, reduce oxidative stress, and improve memory function. In cancer research, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy. In infectious diseases, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to inhibit viral replication and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide in lab experiments include its high purity, stability, and low toxicity. N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide is also easy to synthesize, making it readily available for research purposes. However, the limitations of using N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide in lab experiments include its limited solubility in aqueous solutions and the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide. In neuroscience, further studies are needed to investigate the long-term effects of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide on cognitive function and to elucidate its mechanism of action. In cancer research, more studies are needed to evaluate the efficacy of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide as a potential anticancer agent and to investigate its combination with other chemotherapeutic drugs. In infectious diseases, further studies are needed to evaluate the antiviral activity of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide against other viruses and to investigate its mechanism of action. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide are needed to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide is a novel compound that has shown potential therapeutic applications in neuroscience, cancer, and infectious diseases. Its synthesis method has been optimized to improve its yield and purity, and its mechanism of action involves the modulation of various signaling pathways. N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has various biochemical and physiological effects, and its advantages and limitations in lab experiments have been identified. There are several future directions for the research of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide, which could potentially lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide involves several steps, including the preparation of 4-methylpyridine-2-carboxylic acid, the formation of 4-methylpyridin-2-yl-methanol, and the reaction of 4-methylpyridin-2-yl-methanol with phenylcyclopropanecarboxylic acid chloride. The final product is obtained through purification and recrystallization. The synthesis method of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been optimized to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. In infectious diseases, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have antiviral activity against the influenza virus.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-7-10-17-14(11-12)18-15(19)16(8-9-16)13-5-3-2-4-6-13/h2-7,10-11H,8-9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMIYKGYKSHTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)


![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)


